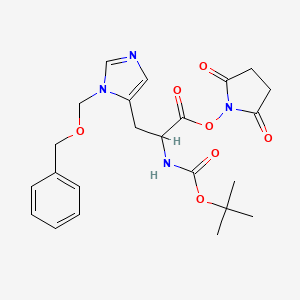
Boc-His(pi-Bom)-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-His(pi-Bom)-OSu, also known as Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, is a derivative of histidine. This compound is commonly used in peptide synthesis due to its ability to protect the histidine side chain during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the pi-Bom (benzyloxymethyl) group protects the imidazole ring of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(pi-Bom)-OSu typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected by the benzyloxymethyl group. This is achieved by reacting histidine with benzyloxymethyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group of histidine is protected by the Boc group. This is done by reacting the benzyloxymethyl-protected histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected histidine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using industrial reactors to protect the histidine side chain and amino group.
Purification: Using techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality Control: Ensuring the purity and quality of the final product through analytical techniques such as HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
Boc-His(pi-Bom)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Boc and pi-Bom protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like dichloromethane.
Deprotection Reactions: Boc group removal is achieved using trifluoroacetic acid, while pi-Bom group removal is done using hydrogenation with palladium on carbon.
Major Products Formed
Amide Bonds: Formed during peptide synthesis when this compound reacts with amines.
Free Histidine: Obtained after deprotection of the Boc and pi-Bom groups.
Scientific Research Applications
Boc-His(pi-Bom)-OSu is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups facilitate the stepwise synthesis of peptides by preventing side reactions.
Bioconjugation: The NHS ester group allows for the conjugation of histidine to various biomolecules.
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Investigating the role of histidine residues in proteins and enzymes.
Mechanism of Action
The mechanism of action of Boc-His(pi-Bom)-OSu involves:
Protection of Functional Groups: The Boc and pi-Bom groups protect the amino and imidazole groups of histidine, respectively, during chemical reactions.
Activation of Carboxyl Group: The NHS ester activates the carboxyl group, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Boc-His(Boc)-OH: Another histidine derivative with Boc protection on both the amino and imidazole groups.
Boc-His(3-Bom)-OH: Similar to Boc-His(pi-Bom)-OSu but without the NHS ester group.
Uniqueness
NHS Ester Group: this compound has an NHS ester group, making it highly reactive towards nucleophiles and suitable for bioconjugation.
Dual Protection: The presence of both Boc and pi-Bom groups provides dual protection, making it versatile for various synthetic applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRIAORZYYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














